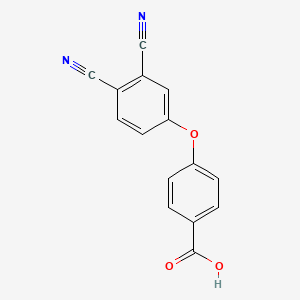

4-(3,4-dicyanophenoxy)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-(3,4-dicyanophenoxy)benzoic acid and related compounds involves several steps, including methylation, acylation, haloform reaction, demethylation, alkylation, condensation, and reduction. This process results in a series of liquid crystal intermediates, highlighting the compound's relevance in the field of liquid crystal research (Dou Qing, 2000).

Molecular Structure Analysis

The molecular and crystal structures of various 4-(ω-cyanoalkyloxy)benzoic acids have been determined through single crystal X-ray diffractometry. These compounds, including CN4BS, CN5BS, CN6BS, and a 1:1 mixed crystal of CN4-5BS, exhibit monoclinic centrosymmetric space groups, with their structures refined to high degrees of accuracy. The conformation of the ω-cyanoalkoxy chain and the packing arrangements vary among these compounds, demonstrating diverse molecular architectures (P. Zugenmaier, Irene Bock, & Jochen Schacht, 2003).

Chemical Reactions and Properties

The compound has been involved in various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, influenced by solvent composition and pH. Spectroscopic techniques such as 1H, 13C NMR, UV–VIS, and IR spectroscopy, along with molecular structures optimized using B3LYP density functional theory, have been used for characterization (T. Baul, P. Das, A. K. Chandra, Sivprasad Mitra, & S. Pyke, 2009).

Physical Properties Analysis

Poly[4-(4-hydroxyphenoxy)benzoic acid] and its derivatives exhibit phase transition temperatures dependent on molecular weight, with nematic textures observed above certain temperatures. These properties underscore the compound's utility in materials science, especially in the development of liquid crystalline and polymeric materials (K. Yonetake, K. Maruyama, Sugiyama Junichi, T. Masuko, & Ueda Mitsuru, 1994).

Chemical Properties Analysis

The synthesis and study of 3,5-bis(4-aminophenoxy)benzoic acid (35BAPBA) and its polyimide films reveal high transmissivity, excellent ultraviolet absorption, hydrophobic performance, and tensile strength. These findings indicate the compound's potential in creating materials with desirable optical and mechanical properties (Xu Yong-fen, 2012).

Direcciones Futuras

While specific future directions for “4-(3,4-dicyanophenoxy)benzoic acid” are not mentioned in the available resources, research on related compounds like benzoic acid derivatives is ongoing, with a focus on improving their performance in various applications . For example, adjusting the number of anchoring groups and their spacers on zinc (II) phthalocyanine (ZnPc) rings has been shown to improve the performance of ZnPcs used as photosensitizers in dye-sensitized solar cells (DSSCs) .

Propiedades

IUPAC Name |

4-(3,4-dicyanophenoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N2O3/c16-8-11-3-6-14(7-12(11)9-17)20-13-4-1-10(2-5-13)15(18)19/h1-7H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLCQMXLGKWTAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC(=C(C=C2)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354176 |

Source

|

| Record name | 4-(3,4-dicyanophenoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dicyanophenoxy)benzoic Acid | |

CAS RN |

85218-66-2 |

Source

|

| Record name | 4-(3,4-dicyanophenoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(2-naphthylsulfonyl)amino]benzoate](/img/structure/B5621525.png)

![7,9-dimethyl-4-(4-morpholinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5621536.png)

![2-benzyl-9-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5621549.png)

![N-({1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5621562.png)

![7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5621570.png)

![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5621573.png)

![N-(2-chloro-3-pyridinyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5621584.png)